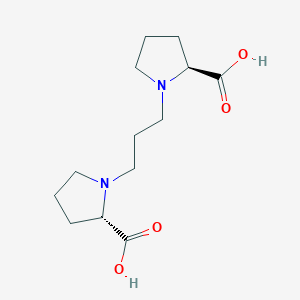

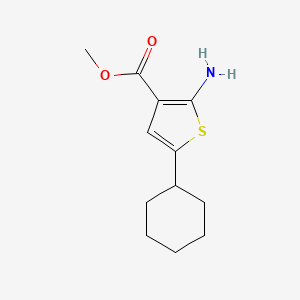

(S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid

Overview

Description

“(S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid” is a positively charged derivatization reagent . It was synthesized and evaluated using non-steroidal anti-inflammatory drugs (NSAIDs), which were selected as the representative chiral carboxylic acids .

Synthesis Analysis

The synthesis of this compound involves a positively charged derivatization reagent, i.e., (S)-pyrrolidine-2-carboxylic acid N-(N’-methylpyridine-2-yl)amide (PCP2-Me) . The separation efficiency and detection sensitivity were compared to (S)-pyrrolidine-2-carboxylic acid N-(pyridine-2-yl)amide (PCP2) which was previously reported as a chiral derivatization reagent for carboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound includes a highly proton-affinitive moiety . This structure increases the sensitivity of the compound, making it usable for the determination of chiral carboxylic acids .

Scientific Research Applications

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. The structure of the pyrrolidine ring contributes significantly to the stereochemistry of molecules and enhances the three-dimensional coverage, a phenomenon known as “pseudorotation”. Medicinal chemists value this structure due to its sp3-hybridization, allowing efficient exploration of the pharmacophore space. Bioactive molecules with target selectivity often incorporate the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The review delves into the synthesis strategies, structural activity relationships, and the influence of stereoisomers and substituents on the biological profile of drug candidates, underlining the significance of the pyrrolidine structure in drug discovery (Li Petri et al., 2021).

Environmental and Biological Impacts of Carboxylic Acids

Short-chain Carboxylic Acid in Gingival Fluid

This study focused on short-chain carboxylic acids, like lactic acid and propionic acid, which are metabolic by-products of bacterial metabolism in the gingival crevice. The research demonstrated that concentrations of these acids are significantly higher in subjects with severe periodontal disease compared to those with mild disease, indicating a potential mediating role of short-chain carboxylic acids in periodontal disease pathogenesis (Niederman et al., 1997).

Environmental Exposure to Pesticides

This study examined the environmental exposure of preschool children in South Australia to organophosphorus (OP) and pyrethroid (PYR) insecticides, highlighting the neurotoxicity of these compounds. The research identified widespread chronic exposure to these insecticides in the study population, with differences in exposure levels and risks based on residential proximity to agricultural activity, parental occupational contact with insecticides, and household insecticide use (Babina et al., 2012).

Chemical Properties and Applications

Chemistry and Properties of Benzimidazol-Pyridine

The review discusses the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their preparation, properties, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. The review aims to identify blind spots in research, suggesting further areas of potential interest, including the investigation of unknown analogues (Boča et al., 2011).

Influence of Metals on Biologically Important Ligands

This paper examines how selected metals influence the electronic system of biologically important molecules like benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids. The study uses various techniques to explore the perturbation of the electronic system of ligands by metals, providing insights into the reactivity and stability of complex compounds and their interactions with biological targets (Lewandowski et al., 2005).

properties

IUPAC Name |

(2S)-1-[3-[(2S)-2-carboxypyrrolidin-1-yl]propyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c16-12(17)10-4-1-6-14(10)8-3-9-15-7-2-5-11(15)13(18)19/h10-11H,1-9H2,(H,16,17)(H,18,19)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAMWJTZKFBRPP-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CCCN2CCCC2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CCCN2CCC[C@H]2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424399.png)

![5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine](/img/structure/B1424401.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1424411.png)

![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B1424415.png)